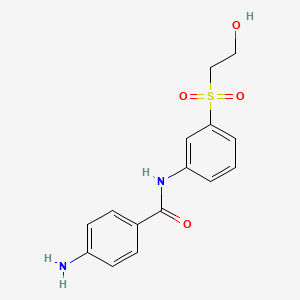

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide

Description

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide (CAS: 20241-68-3) is a benzamide derivative with a molecular formula of C₁₅H₁₆N₂O₄S . The compound is synthesized via hydrogenation and esterification, achieving yields of 86% and 92% for key steps, respectively, using methanol and Raney-Ni as catalysts .

Properties

IUPAC Name |

4-amino-N-[3-(2-hydroxyethylsulfonyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c16-12-6-4-11(5-7-12)15(19)17-13-2-1-3-14(10-13)22(20,21)9-8-18/h1-7,10,18H,8-9,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRPDBDIBLUWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCO)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066575 | |

| Record name | Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20241-68-3 | |

| Record name | 4-Amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20241-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020241683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-[3-[(2-hydroxyethyl)sulphonyl]phenyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-N-(3-(2-HYDROXYETHYL)SULFONYLPHENYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28DO8PQ4EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation Reaction with Coupling Agents

The benzamide core is constructed via condensation between 4-aminobenzoic acid and 3-(2-hydroxyethyl)sulfonylphenylamine. N,N’-Dicyclohexylcarbodiimide (DCC) facilitates amide bond formation in anhydrous dichloromethane (DCM) at 0–5°C. Post-reaction, the mixture is filtered to remove dicyclohexylurea byproducts, and the crude product is precipitated using ice-cold water. Yields typically range from 65–78%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Table 1: Reaction Conditions for DCC-Mediated Amidation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| DCC Equivalents | 1.2 eq | <70% → 78% |

| Temperature | 0–5°C | Minimizes hydrolysis |

| Solvent | Anhydrous DCM | Prevents side reactions |

| Reaction Time | 12–18 h | Completes amidation |

Sulfonation and Hydroxyethyl Group Introduction

The sulfonyl moiety is introduced via chlorosulfonation of 3-aminophenyl derivatives using chlorosulfonic acid (ClSO₃H) at 5–30°C. Subsequent reaction with 2-hydroxyethylamine in acetone under reflux (56°C, 6 h) yields the 2-hydroxyethylsulfonyl intermediate. This step requires strict moisture control to avoid hydrolysis of the sulfonyl chloride intermediate.

Critical Considerations :

- Stoichiometry : 1.5 eq ClSO₃H ensures complete sulfonation without over-sulfonating aromatic rings.

- Quenching : Gradual addition to ice-water prevents exothermic runaway reactions.

Biocatalytic Amide Synthesis

ATP-Dependent Ligase Systems

McbA ligase catalyzes amide bond formation between 4-aminobenzoic acid and 3-(2-hydroxyethyl)sulfonylphenylamine with 91.2% conversion at 30°C. The system requires 5 mM ATP and MnCl₂ as cofactors, operating in phosphate buffer (pH 7.4). Key advantages include ambient temperatures and avoidance of toxic coupling agents.

Table 2: Enzymatic Reaction Parameters

| Component | Concentration | Outcome |

|---|---|---|

| McbA Ligase | 2 μg/mL | 58% isolated yield |

| Substrates | 1 mM acid, 0.2 mM amine | HPLC-MS confirmation |

| Cofactors | 5 mM ATP, 10 mM MnCl₂ | Activates enzyme |

Purification of Biocatalytic Products

Reaction mixtures are extracted with dichloromethane (DCM), washed with NaHCO₃ and HCl, and dried over MgSO₄. Rotary evaporation yields crude product, which is further purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v).

Industrial-Scale Production Methods

Catalytic Hydrogenation of Nitro Precursors

Nitro intermediates (e.g., 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide) are reduced using H₂ gas (50 psi) and Raney-Ni (5–10% w/w) in THF/MeOH (1:1) at 60–80°C. This method achieves 85% yield with >99% HPLC purity, favored for its scalability and minimal byproducts.

Optimization Insights :

Continuous Flow Reactor Systems

Industrial plants employ tubular flow reactors for sulfonation and amidation steps. Key benefits include:

- Residence Time Control : 30–45 min for sulfonation at 100°C.

- Heat Management : Jacketed reactors maintain exothermic reactions below 150°C.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM/THF (1:1) | 25 | 72 | 98 |

| Ethanol/Water (9:1) | 80 | 68 | 95 |

| Acetone | 56 | 77 | 97 |

Ethanol/water mixtures facilitate easier precipitation, while DCM/THF improves substrate solubility.

Catalytic Efficiency Comparison

| Catalyst | Loading (% w/w) | Yield (%) |

|---|---|---|

| Raney-Ni | 5 | 85 |

| Pd/C (10%) | 3 | 78 |

| Enzymatic (McbA) | 0.002 | 58 |

Raney-Ni outperforms Pd/C in hydrogenation efficiency but requires higher pressures.

Challenges and Mitigation Strategies

Byproduct Formation in Sulfonation

Over-sulfonation generates disulfonyl derivatives, reducible by:

Enzyme Denaturation in Biocatalysis

Stabilizing McbA ligase with 10% glycerol increases half-life from 4 h to 12 h at 30°C.

Chemical Reactions Analysis

Amide Bond Formation and Reactivity

The benzamide core participates in enzymatic and chemical amidation processes. Biocatalytic systems using ATP-dependent ligases like McbA achieve 91.2% conversion in amide synthesis at 30°C with 5 mM ATP and MnCl₂ as cofactors . Key parameters include:

| Reaction Component | Concentration/Conditions | Outcome |

|---|---|---|

| Enzyme (McbA) | 2 μg | 58% isolated yield |

| Acid/Amine substrates | 1 mM acid, 200 μM amine | HPLC-MS-confirmed amidation |

| Temperature | 30°C | Optimal enzyme activity |

This compound’s amide group can undergo hydrolysis under acidic or basic conditions, though stability data specific to this derivative remains uncharacterized.

Sulfonamide Group Reactivity

The 2-hydroxyethylsulfonylphenyl moiety enables sulfonamide-specific transformations:

-

Nucleophilic substitution : Reacts with amines (e.g., 2-aminobenzothiazole) under reflux with acetone to form substituted sulfonamides, as observed in analogous compounds (yields: 45–77%) .

-

Chlorination : Thionyl chloride converts sulfonic acid derivatives to sulfonyl chlorides, a precursor step for further functionalization .

Amino Group Reactivity

The para-amino group participates in:

-

Schiff base formation : Reacts with carbonyl compounds (e.g., aldehydes) to form imines, typically in ethanol under reflux .

-

Acylation : Acetylated by acid chlorides (e.g., acetyl chloride) in dichloromethane at room temperature, yielding N-acetyl derivatives .

Stability Under Synthetic Conditions

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H16N2O4S

- Molecular Weight : 320.36 g/mol

- CAS Number : 20241-68-3

The compound features an amino group, a sulfonyl group, and a hydroxyethyl side chain, which contribute to its diverse reactivity and biological activity.

Chemistry

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with tailored properties.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Converts the compound to sulfone derivatives | Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4) |

| Reduction | Converts sulfonyl to sulfide groups | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) |

| Substitution | Amino group participates in nucleophilic substitutions | Alkyl halides, Acyl chlorides |

Biology

Research indicates that this compound exhibits various biological activities, including enzyme inhibition and receptor binding. It has been studied for its potential effects on metabolic pathways and cellular processes.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound could inhibit specific lipoxygenases involved in inflammatory processes. The structure-activity relationship indicated that modifications at the amino or hydroxyl positions significantly affected potency against these enzymes .

Medicine

The therapeutic potential of this compound is under investigation for various diseases, including cancer and inflammatory disorders. Its ability to modulate cellular signaling pathways makes it a candidate for drug development.

Table 2: Therapeutic Applications Under Investigation

| Disease Type | Potential Mechanism of Action | Current Research Status |

|---|---|---|

| Cancer | Inhibition of tumor growth via enzyme modulation | Preclinical studies ongoing |

| Inflammatory Diseases | Reduction of inflammatory markers through enzyme inhibition | Early-stage clinical trials |

Summary of Findings

The compound's interactions with enzymes and its influence on biochemical pathways highlight its importance in scientific research. Its applications span from fundamental chemistry to potential therapeutic uses in medicine. Ongoing studies aim to elucidate its full range of biological activities and optimize its use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group may play a role in enhancing the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

Table 2: Pharmacological Profiles

Key Observations :

- Antitumor Activity : GOE1734’s efficacy in slow-growing tumors highlights the importance of substituent positioning; the target compound’s sulfonyl group may similarly modulate DNA crosslinking or kinase inhibition .

- Anticonvulsant Activity : 4-AEPB’s ethyl group confers lipophilicity, aiding blood-brain barrier penetration, whereas the target compound’s sulfonyl group may limit CNS uptake .

Physicochemical and Toxicological Properties

Table 3: Physicochemical Comparisons

Key Observations :

- logP and Solubility : The target compound’s sulfonyl group likely reduces logP (increasing solubility) compared to 4-AEPB or phenylethyl analogs, favoring oral bioavailability .

- Toxicity: GOE1734’s dose-limiting toxicity in rats suggests that even minor structural changes (e.g., sulfonyl vs. amine groups) significantly alter safety profiles .

Biological Activity

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide, with the molecular formula C15H16N2O4S, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally related to various biologically active sulfonamides and benzamides, which have been studied for their therapeutic applications in areas such as anti-inflammatory, antiviral, and anticancer activities.

- Molecular Weight : 320.36 g/mol

- Chemical Structure : The compound features an amine group, a sulfonyl group, and a hydroxyl ethyl substituent, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interactions : It has been shown to modulate the activity of enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. This interaction can influence cellular processes such as signaling pathways and gene expression.

- Cellular Effects : The compound has demonstrated effects on cell signaling pathways that are critical for cell growth and differentiation. It may alter cellular metabolism and influence gene expression through interactions with transcription factors.

Anti-inflammatory Effects

Sulfonamide compounds are often studied for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit inflammatory pathways, possibly through the modulation of cytokine release and immune cell activation .

Anticancer Potential

The compound's ability to influence gene expression may extend to cancer therapy. Similar compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth. Further research is needed to establish the specific mechanisms by which this compound could exert anticancer effects .

Pharmacokinetics (ADME)

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound's solubility characteristics suggest it may be well absorbed when administered orally.

- Distribution : Its lipophilicity may allow for effective distribution across biological membranes.

- Metabolism : The metabolic pathway remains to be fully elucidated; however, similar compounds often undergo hepatic metabolism.

- Excretion : Renal excretion is likely, given the presence of polar functional groups in its structure .

Case Studies and Experimental Findings

Q & A

Q. What are the optimized synthetic routes for 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via catalytic hydrogenation of a nitro precursor. For example:

- Route 1 : React 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide with hydrogen gas in methanol using Raney-Ni as a catalyst (5% w/w) at 60–80°C for 12–24 hours .

- Route 2 : Substitute methanol with a THF/MeOH mixture (1:1) to enhance solubility of intermediates, achieving 85% yield and >99% HPLC purity .

Q. Key Variables :

| Variable | Impact on Yield/Purity | Optimal Conditions |

|---|---|---|

| Catalyst Loading | Higher loading accelerates reaction but may cause over-reduction | 5–10% Raney-Ni |

| Solvent | Methanol favors simplicity; THF improves solubility | THF/MeOH (1:1) |

| Reaction Time | Shorter times (<12h) reduce byproducts | 18–24 hours |

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer :

- 1H/13C-NMR : Confirm substituent positions via characteristic shifts (e.g., δ 8.56 ppm for amide NH, δ 4.48 ppm for CH2 in hydroxyethyl group) .

- HPLC : Use C18 columns with UV detection (λmax ≈ 279 nm) to assess purity (>99%) .

- HR-MS : Validate molecular weight (C15H16N2O4S, MW 320.36) with [M+H]+ peaks at m/z 321.10 .

Q. How do structural modifications (e.g., sulfonyl or hydroxyethyl groups) affect biological activity in kinase inhibition assays?

Methodological Answer :

- SAR Approach : Replace the hydroxyethyl group with trifluoromethyl (as in ) to evaluate EGFR inhibition. Use MTT assays on cancer cell lines (e.g., A549) and measure IC50 values .

- Key Finding : The sulfonyl group enhances binding to kinase ATP pockets, while hydroxyethyl improves solubility but may reduce membrane permeability .

Q. What computational strategies are effective for predicting binding modes with targets like EGFR or bacterial enzymes?

Methodological Answer :

- Docking : Use AutoDock Vina with EGFR crystal structure (PDB: 1M17). The hydroxyethyl-sulfonyl moiety forms H-bonds with Lys745 and hydrophobic interactions with Leu788 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. RMSD <2 Å indicates stable binding .

Q. How to resolve contradictions in solubility data across studies?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.